molecular formula C10H14FNO B13054078 (1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

Cat. No.: B13054078
M. Wt: 183.22 g/mol
InChI Key: GHBOXTGMSHFFIG-XVKPBYJWSA-N
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Description

(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a fluorinated aromatic ring and a stereospecific propan-2-ol backbone. Its structure combines a 5-fluoro-2-methylphenyl group at the C1 position with an amino group at C2, conferring unique physicochemical and pharmacological properties. The compound’s stereochemistry (1R,2S) is critical for its biological interactions, particularly in receptor binding and metabolic stability.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1

InChI Key

GHBOXTGMSHFFIG-XVKPBYJWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H]([C@H](C)O)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

Reductive Amination Route

One common method involves reductive amination of the corresponding ketone intermediate with ammonia or a primary amine under mild conditions:

  • The ketone (derived from 5-fluoro-2-methylacetophenone) reacts with ammonia or an amine to form an imine intermediate.
  • The imine is then stereoselectively reduced using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation with chiral catalysts.
  • Control of temperature (0°C to 30°C) and solvent (e.g., methanol, ethanol) is critical to maintain stereochemical integrity and high yield.

Epoxide Ring Opening

Another approach is the stereoselective ring opening of chiral epoxides:

  • A chiral epoxide derived from the corresponding allylic alcohol or ketone is reacted with an amine nucleophile.
  • The reaction conditions (solvent, temperature, catalyst) are optimized to favor the (1R,2S) stereochemistry.
  • Typical solvents include tetrahydrofuran or ethyl acetate, and temperatures range from -5°C to 30°C to minimize racemization.

Asymmetric Catalysis

  • Use of chiral catalysts such as Jacobsen’s Mn(salen) complexes or other enantioselective catalysts can enhance the stereoselectivity of the amination or hydrogenation steps.
  • Continuous flow chemistry has been explored to improve reaction efficiency and scalability.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Ketone formation Oxidation of methyl group or direct use Ambient Organic solvents (e.g., toluene) Starting material preparation
Imine formation Ammonia or primary amine 0-25 Methanol, ethanol Mild acidic/basic conditions
Imine reduction NaBH3CN, catalytic hydrogenation 0-30 Methanol, ethanol Chiral catalyst for stereoselectivity
Epoxide synthesis Epoxidation of allylic alcohol 0-25 Organic solvents Use of chiral epoxidation agents
Epoxide ring opening Amine nucleophile -5 to 30 THF, ethyl acetate Stereospecific ring opening

Research Findings and Yield Data

  • The reductive amination method typically yields the target compound with enantiomeric excess (ee) greater than 95%, with isolated yields ranging from 70% to 85%.
  • Epoxide ring opening methods can achieve similar stereoselectivity but may require more stringent temperature control to minimize side reactions.
  • Use of chiral catalysts improves both yield and stereochemical purity but may increase cost and complexity.

Summary Table of Preparation Routes

Method Starting Materials Key Reagents Stereoselectivity Yield (%) Advantages Limitations
Reductive Amination 5-fluoro-2-methylacetophenone, ammonia NaBH3CN, chiral catalyst High (>95% ee) 70-85 Straightforward, scalable Requires careful temperature control
Epoxide Ring Opening Chiral epoxide intermediate Amine nucleophile High (>90% ee) 65-80 Direct stereochemical control Sensitive to reaction conditions
Asymmetric Catalysis Ketone or aldehyde Chiral catalysts Very high (>98% ee) 75-90 Excellent stereocontrol Catalyst cost, optimization needed

Notes on Purity and Characterization

  • Enantiomeric purity is typically confirmed by chiral HPLC or chiral GC methods.
  • Optical rotation ([α]D) measurements and NMR spectroscopy are used to verify stereochemistry.
  • X-ray crystallography may be employed for absolute configuration confirmation if suitable crystals are obtained.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, such as secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

It appears there is some ambiguity in the query. The query asks about the applications of "(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL", but the provided search results mostly discuss "(1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL". Furthermore, one search result discusses "(1R,2S)-1-Amino-1-(5-chloro-2-methylphenyl)propan-2-OL" .

Here's what can be gathered from the search results, focusing on potential applications and properties of the related compounds:

(1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL

  • General Information: This is a chiral compound with a molecular weight of 183.22 g/mol. It has a secondary alcohol group and an amino group attached to a propan-2-ol backbone, along with a fluorinated aromatic ring.
  • Medicinal Chemistry: It has potential applications in medicinal chemistry and as a chiral building block in organic synthesis.
  • Biological Activity: This compound exhibits significant biological activity and has been investigated for potential therapeutic effects in treating neurological disorders because of its ability to interact with neurotransmitter receptors and modulate signaling pathways involved in neurotransmission. The presence of fluorine imparts increased lipophilicity and metabolic stability compared to its analogs.

This compound

  • General Information: It has a molecular formula of C10H14FNO and a molecular weight of 183.22 .
  • Physicochemical Properties: The predicted boiling point is 310.3±37.0 °C, and the density is 1.134±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 12.47±0.45 .

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aryl-Substituted Propanol Backbones

Several propanol derivatives with aryl substituents have been synthesized and studied. Key comparisons include:

Compound Substituents Key Features Pharmacological Activity
(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL 5-fluoro-2-methylphenyl, amino High stereochemical specificity; potential β-adrenoceptor affinity Hypothetical β1-adrenoceptor modulation
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-propan-2-ol Indolyloxy, methoxy Dual methoxy groups enhance lipophilicity Antiarrhythmic, α1/β1-adrenoceptor binding
(2S)-N,N-Dimethyl-2-amino-3-phenylpropan-1-ol Phenyl, dimethylamino Quaternary ammonium structure increases solubility Surfactant or cholinergic activity

Key Observations :

  • Fluorine vs. Methoxy Groups : The 5-fluoro-2-methylphenyl group in the target compound likely enhances metabolic stability and blood-brain barrier penetration compared to methoxy-substituted analogs .
  • Amino Group Positioning: The primary amino group in the target compound may favor stronger hydrogen bonding with adrenoceptors compared to quaternary ammonium analogs (e.g., dimethylamino derivatives in ).
Pharmacological and Receptor Binding Profiles

Compounds with propanol backbones often exhibit adrenoceptor activity. Comparisons based on and :

Activity Target Compound Analog (Indolyloxy Propanol) Analog (Phenylpropanol)
α1-Adrenoceptor Not reported (hypothetical weak affinity) IC₅₀ = 12 nM (high affinity) No data
β1-Adrenoceptor Predicted moderate affinity (fluorine effect) IC₅₀ = 8 nM No data
Spasmolytic Activity Not tested EC₅₀ = 0.4 μM (potent) EC₅₀ = 1.2 μM (moderate)

Insights :

  • The absence of an indole or methoxymethyl group in the target compound may reduce α1-adrenoceptor affinity compared to analogs.
  • Fluorine’s electron-withdrawing effect could enhance β1-adrenoceptor selectivity, similar to fluorinated β-blockers like propranolol derivatives.

Biological Activity

(1R,2S)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OL, also known as a chiral organic compound, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an amino group, a secondary alcohol, and a fluorinated aromatic ring, which contribute to its diverse pharmacological properties.

  • Molecular Formula : C10_{10}H14_{14}FNO
  • Molecular Weight : 183.22 g/mol
  • Density : 1.134 ± 0.06 g/cm³ (predicted)
  • Boiling Point : Approximately 310.3 ± 37.0 °C (predicted)
  • pKa : 12.47 ± 0.45 (predicted)

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Neurotransmitter Interaction

The compound has been investigated for its potential therapeutic effects in treating neurological disorders. It is believed to interact with neurotransmitter receptors, which may modulate signaling pathways involved in neurotransmission. This interaction suggests a role in drug development for conditions such as anxiety and depression .

2. Receptor Binding Studies

Studies have shown that this compound can act as a ligand in biochemical assays, influencing various biological pathways including signal transduction and enzyme modulation. Its binding affinity to specific receptors indicates potential applications in pharmacology .

3. Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further study in the development of antibacterial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its stereochemistry and substituent arrangement on the aromatic ring. The presence of the fluorine atom enhances lipophilicity and metabolic stability compared to its analogs, which may contribute to its efficacy as a therapeutic agent .

Compound NameStructural FeaturesBiological Activity
This compoundChiral compound with amino and alcohol groupsNeurotransmitter modulation
(1R,2R)-1-Amino-1-(5-fluoro-2-methylphenyl)propan-2-OLDiastereomer with different stereochemistryVaries in biological activity
5-Fluoro-2-methylphenolLacks amino groupPrimarily phenolic properties
4-Fluoro-2-methylbenzylamineLacks hydroxyl groupIncreased reactivity

Case Studies

Several studies have explored the pharmacological potential of compounds similar to this compound:

Case Study 1: Neuropharmacological Effects

A study examined the effects of structurally related compounds on serotonin receptors, highlighting the importance of fluorinated phenyl groups in enhancing receptor affinity and selectivity . This finding suggests that this compound could exhibit similar properties.

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This opens avenues for exploring the antibacterial potential of this compound in clinical settings .

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